N-Hexylhexan-1-aminium acetate
Description
Significance of Dihexylammonium Acetate (B1210297) as an Ammonium (B1175870) Acetate Salt in Chemical Systems
Dihexylammonium acetate is the salt formed from the reaction of a weak base, dihexylamine (B85673), and a weak acid, acetic acid. As an ammonium acetate salt, it possesses characteristics that are highly advantageous in specific chemical applications. Unlike many other salts, ammonium acetate and its derivatives like DHAA are volatile, a property that is particularly useful in techniques such as mass spectrometry (MS) where non-volatile components can interfere with analysis. upce.cz
The structure of DHAA, featuring two hexyl chains, imparts a significant degree of hydrophobicity. This allows it to function as an effective ion-pairing reagent in reversed-phase chromatography. researchgate.net In this role, the dihexylammonium cation forms an ion pair with anionic analytes, increasing their retention on the nonpolar stationary phase and enabling better separation of otherwise poorly retained polar and ionic compounds. researchgate.net The balance between its hydrophobicity and volatility makes DHAA a superior choice compared to other ion-pairing reagents in many analytical scenarios. upce.czresearchgate.net
| Property | Value | Reference |
|---|---|---|
| CAS Number | 366793-17-1 | glpbio.comnih.gov |
| Molecular Formula | C14H31NO2 | glpbio.comnih.gov |
| Molecular Weight | 245.40 g/mol | nih.gov |
| Appearance | Colorless clear liquid (as a 0.5M solution in water) | |
| Linear Formula | [(CH3(CH2)5]2NH · CH3COOH |
Overview of Multifaceted Research Disciplines Involving Dihexylammonium Acetate
The utility of Dihexylammonium Acetate extends across a range of scientific disciplines, underscoring its versatility.
Analytical Chemistry: DHAA is extensively used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net It is particularly effective for the analysis of:
Polysulphonated dyes: DHAA provides a good compromise between sufficient volatility for MS detection and adequate retention for the separation of these highly polar compounds. upce.czresearchgate.net
Saponins (B1172615): It has been successfully used for the quantitative analysis of complex saponin (B1150181) mixtures in natural products. nih.gov
Inositol (B14025) phosphates: The use of DHAA enables the rapid and simultaneous separation and quantification of various inositol phosphate (B84403) isomers. researchgate.net
Food analysis: It is employed in the analysis of foodstuffs for components like nucleosides, nucleotides, and dyes.
Materials Science: In the field of materials science, ammonium acetates are finding applications in the development of advanced materials.
Perovskite Solar Cells: While research has heavily focused on other ammonium salts like methylammonium (B1206745) acetate and formamidinium acetate, the principle of using ammonium-based compounds as precursors or additives to improve the quality and stability of perovskite films is well-established. mdpi.cominnovationnewsnetwork.comgreatcellsolarmaterials.comrsc.org These additives can help in controlling crystallization and passivating defects, leading to more efficient and durable solar cells. mdpi.com
Nanoparticle Synthesis: Zinc acetate is a common precursor in the synthesis of zinc oxide (ZnO) nanoparticles. mdpi.com The acetate anion can play a role in controlling the growth and morphology of the nanoparticles. While direct use of DHAA in this context is less documented, the underlying principles of using organic salts in nanoparticle synthesis are relevant.
Biotechnology and Biochemistry: The ability of DHAA to interact with biological molecules makes it useful in biochemical analysis.
Enzymatic Assays: It is noted as a preferred salt in studies of certain enzymes due to its non-interfering nature with enzyme activity.
Separation of Biomolecules: Its application in separating complex biological molecules like saponins and inositol phosphates highlights its utility in biochemical research. nih.govresearchgate.net
| Research Area | Specific Application | Key Finding/Benefit | Reference |
|---|---|---|---|
| Analytical Chemistry | Ion-Pairing Reagent in HPLC/LC-MS | Enhances separation of polar and ionic compounds. | |
| Analytical Chemistry | Analysis of Polysulphonated Dyes | Offers a balance of volatility and retention for effective MS analysis. upce.czresearchgate.net | upce.czresearchgate.net |
| Analytical Chemistry | Quantification of Saponins | Enables satisfactory separation for quantitative analysis in natural products. nih.gov | nih.gov |
| Materials Science | Perovskite Solar Cells (related compounds) | Ammonium acetates can improve film quality and device efficiency. mdpi.cominnovationnewsnetwork.com | mdpi.cominnovationnewsnetwork.com |
| Biochemistry | Enzymatic Assays | Non-interfering with certain enzyme activities. |
Properties
CAS No. |
366793-17-1 |
|---|---|
Molecular Formula |
C14H31NO2 |
Molecular Weight |
245.40 g/mol |
IUPAC Name |
dihexylazanium acetate |
InChI |
InChI=1S/C12H27N.C2H4O2/c1-3-5-7-9-11-13-12-10-8-6-4-2;1-2(3)4/h13H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VAMSKEFYAOCCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCCCCC.CC(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Techniques for Dihexylammonium Acetate
Synthetic Pathways and Reaction Mechanisms for Dihexylammonium Acetate (B1210297) Formation
The principal method for synthesizing dihexylammonium acetate involves a straightforward acid-base neutralization reaction between dihexylamine (B85673) and acetic acid. researchgate.net This reaction is typically performed by combining equimolar amounts of the two reactants. researchgate.net
The reaction mechanism is characterized by the protonation of the dihexylamine by acetic acid. The lone pair of electrons on the nitrogen atom of dihexylamine, a secondary amine, acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the carboxylic acid group of acetic acid, which acts as a Brønsted-Lowry acid. This proton transfer results in the formation of the dihexylammonium cation and the acetate anion, which are held together by electrostatic attraction to form the ionic compound, dihexylammonium acetate.
The reaction can be represented as follows:
(CH₃(CH₂)₅)₂NH + CH₃COOH → [(CH₃(CH₂)₅)₂NH₂]⁺[CH₃COO]⁻
To facilitate the reaction and ensure homogeneity, a suitable solvent is often employed. Solvents such as water or methanol (B129727) are commonly used. The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the product. For instance, a controlled temperature of 25°C with continuous stirring is a documented condition for the synthesis.
Industrial-scale production of dihexylammonium acetate utilizes large-scale reactors where the reaction between dihexylamine and acetic acid is carried out under optimized and continuously monitored conditions to ensure consistent product quality and high yields.
Implications of Synthetic Approaches on Purity and Research-Grade Material Characteristics
The purity of dihexylammonium acetate is paramount for its application as an ion-pairing reagent in sensitive analytical techniques like HPLC and LC-MS, where impurities can interfere with the detection and quantification of analytes. researchgate.net The synthetic and purification methods employed have a direct bearing on the quality of the final research-grade material.
Following the initial synthesis, purification of the dihexylammonium acetate is crucial. Common laboratory-scale purification techniques include rotary evaporation to remove excess solvent and any unreacted volatile starting materials. For obtaining a crystalline solid, lyophilization (freeze-drying) may be employed.
The choice of starting materials, specifically their purity, is a critical factor. The use of high-purity dihexylamine and acetic acid is essential to minimize the introduction of impurities from the outset. The presence of unreacted starting materials or by-products from side reactions can compromise the performance of the DHAA in chromatographic applications.
For applications demanding the highest purity, such as HPLC-grade reagents, stringent quality control measures are implemented. These may include techniques to ensure the final product is free from particulate matter and has a specific concentration, often provided as a solution in a high-purity solvent like water. vwr.com The final product's characteristics, such as its appearance as a clear liquid solution and its refractive index, are also indicators of its quality.
The table below summarizes the key aspects of the synthesis and their influence on the final product's characteristics.
| Parameter | Method/Control | Implication on Purity and Characteristics |
| Reactants | Use of high-purity dihexylamine and acetic acid | Minimizes the introduction of initial impurities. |
| Reaction Conditions | Controlled temperature (e.g., 25°C) and continuous stirring | Ensures complete reaction and minimizes side reactions. |
| Solvent | Use of appropriate solvents like water or methanol | Facilitates the reaction and subsequent purification steps. |
| Purification | Rotary evaporation, lyophilization | Removes residual solvents and volatile impurities, leading to a higher purity solid or concentrated solution. |
| Quality Control | Filtration, concentration verification | Ensures the final product meets the stringent requirements for research-grade materials, such as those used in HPLC and LC-MS. |
Chromatographic Applications of Dihexylammonium Acetate
Ion-Pair Chromatography (IPC) with Dihexylammonium Acetate (B1210297) as an Ion-Pairing Agent
In ion-pair chromatography, DHAA's primary role is to form neutral ion pairs with charged analytes, which can then be retained and separated by a reversed-phase column. The dihexylammonium cation interacts with anionic species, while the acetate anion can pair with cationic analytes. This mechanism is particularly effective for compounds that are otherwise poorly retained on conventional reversed-phase columns.
Dihexylammonium acetate is extensively used as an ion-pairing agent for the simultaneous determination of nucleosides and nucleotides in complex matrices like dietary foods and beverages. nih.govsigmaaldrich.com A method employing ion-pairing liquid chromatography-electrospray ionization-mass spectrometry (IPC-ESI-MS) with DHAA allows for the separation of numerous purine (B94841) and pyrimidine (B1678525) nucleosides and nucleotides. nih.gov This technique utilizes a reversed-phase column and a gradient program for effective separation. nih.gov For detection, positive-ion ESI-MS is used for nucleosides, while negative-ion ESI-MS is applied for nucleotides. nih.gov This methodology has been validated for its reproducibility and accuracy in quantifying a wide array of these compounds, with lower limits of quantitation reaching as low as 0.02 micromol/L for certain nucleotides. nih.gov
The use of DHAA in this context is significant for both food science, in evaluating "umami" flavor, and for health, as dietary purine nucleosides and nucleotides are linked to conditions like hyperuricemia and gout. nih.gov
The analysis of inositol (B14025) phosphates (InsPs), which are vital in cellular signaling and nutrition, is significantly improved by using DHAA in ion-pair chromatography coupled with tandem mass spectrometry (IPC-ESI-MS/MS). researchgate.netresearchgate.net This method allows for the rapid and simultaneous separation and quantification of various inositol phosphate (B84403) esters (InsP1–InsP6). researchgate.net The high volatility of DHAA makes it a suitable ion-pair reagent for this application. researchgate.net The separated InsPs are quantified using multiple reaction monitoring (MRM) in negative ESI mode. researchgate.net
This technique can detect InsP1 through InsP6 within a short 15-minute timeframe and demonstrates a broad linear range. researchgate.netx-mol.com The method is highly sensitive, with a low limit of detection, and has been successfully applied to quantify InsPs in various crop seeds and organs, proving its value in nutritional and genetic research. researchgate.netresearchgate.netx-mol.com
Table 1: Performance of IPC-ESI-MS/MS Method with DHAA for Inositol Phosphate Analysis
| Parameter | Value |
| Analytes | InsP1–InsP6 |
| Analysis Time | < 15 minutes |
| Linearity Range | 0.3–1200 pmol |
| Lower Limit of Detection | 0.15–3 pmol |
| Method Accuracy | 87–111% |
| Inter-day Precision | 0.9–15% |
| Intra-day Precision | 2.2–11% |
Data compiled from research on the application of DHAA in inositol phosphate analysis. researchgate.netx-mol.com
Dihexylammonium acetate serves as a valuable ion-pairing reagent in the high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of polysulfonated anionic dyes and their intermediates. nih.gov For these compounds, which are often poorly retained on reversed-phase columns, DHAA provides a good balance of sufficient volatility for MS compatibility and adequate retention for effective separation. nih.govresearchgate.net Negative-ion electrospray ionization is the preferred ionization technique for determining the molecular mass of these dyes. nih.gov
While mobile phases with ammonium (B1175870) acetate can be used for some mono- and disulfonated dyes, DHAA is particularly effective for compounds with multiple sulfonic groups. nih.govupce.cz The use of DHAA has also been explored in the analysis of sulfonated azodyes and their degradation products in aqueous solutions, where it improves separation in reversed-phase HPLC coupled with photodiode array and mass spectrometric detectors. researchgate.net
In the realm of oligonucleotide analysis, ion-pair reversed-phase liquid chromatography (IP-RPLC) is a primary technique, and alkylammonium acetates are common ion-pairing agents. chromatographyonline.com While triethylammonium (B8662869) acetate (TEAA) is frequently used, hexylammonium acetate (HAA), a related compound, has shown significant advantages. HAA provides better resolution for longer oligonucleotides (greater than 35-mers) compared to both TEAA and another common agent, triethylamine (B128534) hexafluoroisopropanol (TEA-HFIP).
HAA is non-denaturing for duplex oligonucleotides, a crucial feature for certain applications. It offers comparable or superior resolution to TEA-HFIP for various oligonucleotides, including homomolecular, long, and heteromolecular oligonucleotides, as well as phosphorothioates. Due to the strong affinity of the hexylamine (B90201) in HAA for the stationary phase, it is recommended that a column be dedicated to its use.
Dihexylammonium acetate plays a role in advanced analytical workflows for both environmental sample analysis and metabolite profiling. researchgate.net In environmental analysis, it has been used as a mobile phase additive to enhance signal detection during mass spectrometry, for instance, in wastewater analysis. researchgate.net
In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, ion-pairing agents like DHAA are valuable for separating a wide range of compounds. researchgate.netnih.gov For example, tributylamine (B1682462) acetate, a related ion-pairing reagent, has been found suitable for separating ink components in aging studies. researchgate.net While specific applications of DHAA in broad metabolite profiling are still emerging, its utility in separating key classes of metabolites, such as nucleotides and their derivatives, indicates its potential in this field. nih.govnih.gov
Strategies for Oligonucleotide Separation and Purification
Impact on Mass Spectrometric Detection in Coupled Chromatographic Systems
When using dihexylammonium acetate in liquid chromatography-mass spectrometry (LC-MS), it is important to consider its impact on the MS signal. As a mobile phase additive, DHAA can compete with analytes for charge during the electrospray ionization (ESI) process, which can lead to signal suppression. The degree of signal suppression is dependent on the concentration of DHAA.
Studies have shown that at a concentration of 1 mM, the relative response of a disulfonated naphthalene (B1677914) derivative was 52 ± 3%, which decreased to 12 ± 1% at a 10 mM concentration of DHAA. The pH of the mobile phase also plays a role, with signal suppression increasing by 40% at a pH below 3 due to competition from H+ ions. Despite this, DHAA is considered a good compromise between chromatographic performance and MS compatibility, especially for polysulfonated compounds, because of its sufficient volatility. nih.govresearchgate.netresearchgate.net The use of more volatile di- and trialkylammonium acetates is generally preferred over non-volatile tetraalkylammonium salts for HPLC-MS applications. upce.cz
Volatility Considerations and Electrospray Ionization (ESI-MS) Signal Modulation
Dihexylammonium acetate (DHAA) is recognized as an ion-pairing reagent that strikes a balance between providing adequate retention for analytes in reversed-phase chromatography and maintaining sufficient volatility for compatibility with mass spectrometric detection. nih.govupce.czresearchgate.net This volatility is a critical factor in its application in liquid chromatography-mass spectrometry (LC-MS). Unlike non-volatile ion-pair reagents such as tetraalkylammonium salts, which can contaminate the mass spectrometer's ion source, DHAA's volatility allows for its use in LC-MS without causing significant instrument contamination. nih.govupce.czkm3.com.tw
The use of DHAA as a mobile phase additive, however, is not without its effects on the electrospray ionization (ESI-MS) signal. While it is more compatible with MS detection than non-volatile salts, DHAA can still cause signal suppression. researchgate.netresearchgate.net Research has shown that even volatile ion-pairing reagents like di- and trialkylammonium acetates can consistently suppress the signal of sulfonated compounds by a factor of 3 to 4. researchgate.net The degree of signal suppression is influenced by the concentration of the ion-pairing reagent. upce.czresearchgate.net Higher concentrations of DHAA, while potentially improving chromatographic retention, may lead to increased ion suppression in ESI-MS.
The structure of the ion-pairing reagent also plays a role in ESI-MS signal modulation. Studies comparing various di- and trialkylammonium acetates have demonstrated that the length of the alkyl chains influences the extent of signal suppression. upce.cz The choice of the mass analyzer and the geometry of the instrument can also impact the observed signal intensity, with some instrument designs being more susceptible to signal decrease in the presence of mobile phase additives. researchgate.net Therefore, a compromise must be reached between achieving the desired chromatographic separation and minimizing the loss of signal intensity in the mass spectrometer.
Optimization of Mobile Phase Additives for Enhanced LC-MS Compatibility and Performance
The optimization of mobile phase additives is a crucial step in developing robust and sensitive LC-MS methods. When using dihexylammonium acetate (DHAA), careful consideration of its concentration is necessary to balance chromatographic performance with MS detection compatibility. upce.cz The goal is to find a concentration that provides sufficient retention and good peak shape for the analytes of interest without causing excessive signal suppression in the mass spectrometer.
For the analysis of polysulfonated anionic dyes and their intermediates, DHAA has been shown to offer a reasonable compromise, providing adequate retention where other volatile additives like ammonium acetate fail, particularly for compounds with multiple sulfonic groups. nih.govupce.czresearchgate.net In such applications, a typical starting concentration for DHAA in the mobile phase is around 5 mM. The optimization process often involves systematically varying the DHAA concentration and monitoring the signal-to-noise ratio of the target analytes to find the optimal balance.
The composition of the mobile phase as a whole, including the organic solvent and any other additives, must also be considered. For instance, the use of buffers like formate (B1220265) and acetate is common in LC-MS applications to control the pH and ensure consistent ionization of the analytes. mastelf.com The choice between different volatile ion-pairing agents, such as dipropylammonium acetate, dibutylammonium acetate, and diamylammonium acetate, can also be explored to fine-tune the separation and minimize signal suppression. km3.com.tw The optimal mobile phase composition is often application-specific and depends on the chemical properties of the analytes and the chromatographic conditions.
Below is a data table summarizing the impact of different mobile phase additives on LC-MS performance for various analyte types.
| Analyte Type | Mobile Phase Additive | Typical Concentration | Effect on Chromatography | Effect on ESI-MS Signal |
| Polysulfonated Dyes | Dihexylammonium Acetate (DHAA) | 5-10 mM | Increased retention and improved separation selectivity. nih.govupce.cz | Moderate signal suppression, but offers a good compromise for volatile analysis. researchgate.netresearchgate.net |
| Nucleotides | Dihexylammonium Acetate (DHAA) | ~7 mM | Improved detection sensitivity. | Can cause ion suppression at higher concentrations. |
| Polar/Ionic Analytes | Dihexylammonium Acetate (DHAA) | ~5 mM | Enhanced retention and peak symmetry through ion-pairing. | Signal suppression is a consideration that needs optimization. |
| Oligonucleotides | Triethylammonium Acetate (TEAA) | Varies | Commonly used for ion-pair reversed-phase chromatography. lcms.cz | Compatible with MS, but hexafluoroisopropanol is often added to improve ionization. lcms.cz |
| General Metabolites | Ammonium Formate/Acetate | 10 mM | Good performance for a wide range of metabolites. nih.govnih.gov | Generally provides good signal intensity and robust retention times. nih.govnih.gov |
This table illustrates that while DHAA is effective for specific challenging separations, a broader range of volatile additives is available for optimizing LC-MS performance across different classes of compounds. The selection and concentration of the additive are critical parameters that must be carefully optimized for each specific analytical method.
Dihexylammonium Acetate in Catalysis and Reaction Enhancement
Mechanistic Investigations of Dihexylammonium Acetate (B1210297) as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. operachem.com The mechanism of PTC generally involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is capable of forming an ion pair with a reactant from one phase (usually the aqueous phase) and transporting it into the other phase (the organic phase) where the reaction occurs. slideshare.net
In the context of dihexylammonium acetate, the dihexylammonium cation, [(C6H13)2NH2]+, serves as the phase transfer agent. Its lipophilic hexyl chains contribute to its solubility in organic solvents, a key characteristic for effective phase transfer catalysts. The catalytic cycle can be described by the following key steps:
Ion Pair Formation: At the interface of the two phases, the protonated dihexylammonium cation forms an ion pair with an anion from the aqueous phase.
Phase Transfer: This newly formed, lipophilic ion pair migrates from the interface into the bulk of the organic phase. ptfarm.pl
Reaction in Organic Phase: The anion, now solubilized in the organic phase, reacts with the organic substrate.
Catalyst Regeneration: After the reaction, the dihexylammonium cation is released and returns to the interface to begin a new catalytic cycle.
The efficiency of this process is influenced by several factors, including the lipophilicity of the catalyst, the concentration of the reactants and catalyst, and the nature of the solvent system. operachem.com The structure of the dihexylammonium cation, with its two hexyl groups, provides a balance of hydrophobicity and hydrophilicity that is crucial for its function at the phase boundary.
Influence of Dihexylammonium Acetate on Reaction Rates and Product Selectivity in Organic Synthesis
The selectivity of a reaction, which is the preference for the formation of one product over others, can also be controlled by the choice of the phase transfer catalyst. chemrevlett.comfrontiersin.org In some cases, the catalyst can influence the stereoselectivity of a reaction, leading to the preferential formation of a specific stereoisomer. While specific data on dihexylammonium acetate's influence on selectivity is limited in the provided search results, the general principles of PTC suggest that the structure of the catalyst and its interaction with the reactants can create a specific chemical environment that favors certain reaction pathways. accessscience.com
The following table summarizes the observed effects of ammonium salts in catalytic reactions, which can be extrapolated to understand the potential influence of dihexylammonium acetate.
| Reaction Type | Catalyst System | Observed Effect |
| Imidazole Synthesis | Dihexylammonium Acetate | 3x enhancement in reaction rate. |
| Polymerization of Acrylonitrile | Potassium Peroxydisulphate (PDS) / 4,4'-dihexadecyl-1,1'-bipyridine diium dichloride (MPTC) | Increased rate of polymerization due to enhanced formation of the lipophilic initiator. chemrevlett.com |
| Michael Addition | (S)-Pipecolic Acid | High enantioselectivities (>98% ee) with both syn- and anti-products. acs.org |
| Dichlorination of Alkenes | Manganese Acetate / Calcium Chloride | Good yields with a proposed radical mechanism. unl.pt |
Analysis of Acetate Counterion Participation in Homogeneous and Heterogeneous Catalytic Cycles
The acetate anion (CH3COO⁻) is not merely a spectator ion in catalytic processes involving dihexylammonium acetate; it can actively participate in both homogeneous and heterogeneous catalytic cycles. acs.orgchemrxiv.org
Homogeneous Catalysis:
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, the acetate ion can act as a base or a nucleophile. ijcce.ac.ir For example, in the synthesis of imidazoles, it is believed that ammonium acetate decomposes into ammonia (B1221849) and acetic acid, and the in-situ generated acid catalyzes the reaction. echemcom.com In the cyclotrimerization of aromatic isocyanates, the acetate anion serves as a precatalyst, reacting with the isocyanate to form a deprotonated amide which is the true active catalytic species. acs.org
Heterogeneous Catalysis:
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the acetate ion can play a crucial role in the formation and stabilization of the active catalytic species. chemrxiv.orgnih.gov For instance, in the palladium-catalyzed synthesis of vinyl acetate, acetate species are involved in the surface adsorption and recombination with olefin adsorbates on the catalyst surface. chemrxiv.orgrsc.org The presence of acetate can also influence the electronic properties and stability of the catalyst. In the electrodeposition of a cobalt-based water oxidation catalyst, acetate anions were found to be bound to the cobalt center, contributing to the material's catalytic activity. rsc.org
The dual role of the acetate ion is highlighted in the following table:
| Catalytic System | Role of Acetate |
| Imidazole Synthesis | Acts as a precursor to the in-situ acid catalyst. echemcom.com |
| Isocyanurate Formation | Serves as a precatalyst, leading to the formation of the active catalytic species. acs.org |
| Vinyl Acetate Synthesis (Pd-catalyzed) | Participates in surface reactions and catalyst formation. chemrxiv.orgrsc.org |
| Water Oxidation (Co-catalyzed) | Binds to the metal center, influencing catalytic activity. rsc.org |
Characterization of Dihexylammonium Acetate as a Precatalyst or Active Species in Catalytic Transformations
The distinction between a precatalyst and the active catalytic species is fundamental to understanding reaction mechanisms. A precatalyst is a substance that is converted into the active catalyst under the reaction conditions. acs.org
Research suggests that in many reactions, dihexylammonium acetate or its components function as precatalysts. unl.ptacs.org For example, in the manganese-catalyzed cleavage of cyclobutanes, a manganese(III) acetate precatalyst is believed to be transformed into the active manganese(V) catalyst. unl.pt Similarly, in the cyclotrimerization of aromatic isocyanates, the acetate anion is explicitly identified as a precatalyst that generates a more basic and catalytically active deprotonated amide. acs.org
In other scenarios, the dihexylammonium cation itself, in concert with the acetate anion, can be considered the active species, particularly in its role as a phase transfer agent. The entire ion pair is responsible for transporting the reactant across the phase boundary, making the intact salt the active entity in the phase transfer step. ptfarm.pl
The characterization of whether dihexylammonium acetate acts as a precatalyst or the active species depends heavily on the specific reaction and its mechanism. Spectroscopic and kinetic studies are often employed to identify the true catalytically active species.
Supramolecular Chemistry and Self Assembly Phenomena Involving Dihexylammonium Acetate
Host-Guest Interactions with Macrocyclic Receptors, with a Focus on Cucurbiturils
The dihexylammonium cation (DHA) has been shown to form stable host-guest complexes with various macrocyclic receptors, most notably with members of the cucurbit[n]uril (CB[n]) family. mdpi.com These barrel-shaped macrocycles possess a hydrophobic cavity and two carbonyl-lined portals, making them ideal hosts for cationic guests like DHA. mdpi.comnih.govescholarship.org The binding is primarily driven by a combination of the hydrophobic effect, where the hexyl chains of DHA are encapsulated within the CB[n] cavity, and ion-dipole interactions between the positively charged ammonium (B1175870) group and the electronegative carbonyl portals of the host. mdpi.comescholarship.org
Research has demonstrated that with an excess of cucurbit tandfonline.comuril (CB tandfonline.com), the dihexylammonium cation forms a 1:1 assembly where one hexyl chain is encapsulated within the macrocycle, while the other remains at the periphery. uoc.gr The stability of these complexes is significant, with association constants (Kₛ) in the order of 10⁵ M⁻¹. nankai.edu.cn This strong interaction is a result of both favorable enthalpic and entropic contributions, indicating that the association is driven by both van der Waals interactions within the cavity and the release of high-energy water molecules from the host's interior. nankai.edu.cn
The binding of guests within cucurbiturils can be investigated using various techniques, including Isothermal Titration Calorimetry (ITC), which provides thermodynamic parameters, and Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals changes in the chemical environment of the host and guest upon complexation. mdpi.comnankai.edu.cn
Formation and Characterization of Ternary Complexes within Supramolecular Architectures
A particularly interesting aspect of dihexylammonium's supramolecular chemistry is its ability to act as a template for the formation of ternary complexes. nankai.edu.cn A well-documented example involves the sequential formation of a 1:1:1 complex between dihexylammonium (DHA), cucurbit tandfonline.comuril (CB tandfonline.com), and a cyclodextrin (B1172386) (CD). nih.govacs.org
This process occurs in a stepwise manner:
Formation of the Binary Complex: Initially, CB tandfonline.com strongly interacts with DHA to form a stable 1:1 complex. nih.govacs.org In this inclusion complex, one of the hexyl chains of DHA is threaded through the CB tandfonline.com cavity. uoc.gr
Formation of the Ternary Complex: The subsequent addition of a cyclodextrin, such as β-cyclodextrin, to the solution of the [DHA⊂CB tandfonline.com] complex leads to the encapsulation of the second, exposed hexyl chain of DHA within the cyclodextrin cavity. uoc.gr This results in the exclusive formation of a unique 1:1:1 ternary complex. nih.govacs.org
The formation of this ternary assembly is driven by positive cooperativity, where the initial binding of CB tandfonline.com to DHA facilitates the subsequent binding of the cyclodextrin. mdpi.comnih.govacs.org The stability of this ternary complex is not only dependent on the host-guest interactions between DHA and cyclodextrin but is also influenced by favorable interactions between the rims of the CB tandfonline.com and cyclodextrin macrocycles, which are in close proximity. uoc.grnankai.edu.cn These interactions are thought to involve multiple hydrogen bonds. uoc.gr
The characterization of these ternary complexes relies on a combination of experimental techniques. nih.govacs.org Isothermal Titration Calorimetry (ITC) is used to determine the thermodynamic parameters of the binding events. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, provides clear evidence for the spatial proximity of the different components, confirming the structure of the ternary assembly. nankai.edu.cn Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool used to unambiguously detect the presence of the 1:1:1 ternary complex in the gas phase. nih.govacs.org
Table 1: Thermodynamic Parameters for the Formation of the DHA-CB tandfonline.com-Cyclodextrin Ternary Complex
This table is a representative example based on typical findings in the literature and is for illustrative purposes.
| Binding Step | Association Constant (Kₛ) / M⁻¹ | Enthalpy Change (ΔH) / kcal mol⁻¹ | Entropy Contribution (TΔS) / kcal mol⁻¹ |
| DHA + CB tandfonline.com ⇌ [DHA⊂CB tandfonline.com] | ~ 10⁵ | < 0 | > 0 |
| [DHA⊂CB tandfonline.com] + β-CD ⇌ [DHA⊂CB tandfonline.com]⊂β-CD | - | - | - |
Note: Specific values for the second step would be determined experimentally.
Influence of Dihexylammonium Moieties on Molecular Recognition and Self-Assembly Processes
The dihexylammonium moiety, with its distinct cationic head and hydrophobic tails, exerts a significant influence on molecular recognition and self-assembly processes. researchgate.net The interplay between the hydrophobic and electrostatic interactions it can engage in makes it a versatile building block for constructing complex supramolecular architectures. mdpi.com
The self-assembly of these systems is often driven by a combination of forces including:
Hydrophobic Interactions: The aggregation of the hexyl chains to minimize contact with aqueous environments. mdpi.com
Hydrogen Bonding: The potential for the ammonium group to act as a hydrogen bond donor. mdpi.com
Ion-Dipole and Electrostatic Interactions: The attraction between the cationic ammonium group and negative or polar species. mdpi.com
van der Waals Forces: Non-specific attractive forces between molecules. mdpi.com
In the context of the ternary complexes with cucurbiturils and cyclodextrins, the dihexylammonium ion acts as a "molecular axle" or template, bringing the two different macrocyclic "wheels" together in a controlled manner. mdpi.comnankai.edu.cn This demonstrates how the specific recognition properties of the dihexylammonium moiety can be harnessed to direct the self-assembly of multicomponent systems. acs.org
Furthermore, the principles of molecular recognition involving dihexylammonium can be extended to the design of more complex systems like polyrotaxanes and molecular machines. tandfonline.comnih.gov The reversible nature of the non-covalent interactions allows for the potential to create dynamic systems that can respond to external stimuli. acs.org For instance, dihexylammonium salts have been utilized in the formation of low molecular weight gelators, where the self-assembly into fibrous networks is driven by specific intermolecular interactions. acs.org
The ability of the dihexylammonium moiety to participate in specific and directional interactions makes it a valuable tool in supramolecular chemistry for the rational design and construction of functional, self-assembled materials. researchgate.net
Dihexylammonium Acetate in Advanced Material Science and Interface Chemistry
Role in the Formulation of Surfactants and Emulsifiers for Material Applications
Emulsifiers and surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, allowing them to mix and form a stable emulsion. biolinscientific.com These agents are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. biolinscientific.com This dual nature is central to their function.
Dihexylammonium acetate (B1210297) fits this structural profile. The dihexylammonium cation, with its two six-carbon alkyl chains, constitutes the hydrophobic portion, while the acetate anion serves as the hydrophilic part. This amphiphilic character allows it to act as a surfactant. One of its primary mechanisms of action is through ion-pairing. The positively charged dihexylammonium cation can interact with and form pairs with anionic species in a mixture. This interaction helps to stabilize dispersions and emulsions, which is a critical function in the formulation of various materials, including polymers and coatings. kao.comgoogle.com In techniques like ion-pair chromatography, dihexylammonium acetate is used specifically for its ability to enhance the separation of polar and ionic compounds by forming these ion pairs. sigmaaldrich.comresearchgate.net
| Property | Description | Relevance to Surfactant/Emulsifier Role |
| Chemical Structure | An ammonium (B1175870) salt formed from dihexylamine (B85673) and acetic acid. | The dihexylammonium cation is hydrophobic; the acetate anion is hydrophilic, creating an amphiphilic molecule. biolinscientific.com |
| Molecular Formula | C₁₄H₃₁NO₂ vwr.com | Indicates the presence of long alkyl chains (C₆H₁₃)₂ responsible for hydrophobic interactions. |
| Mechanism | Acts as an ion-pairing reagent. sigmaaldrich.com | The cation forms pairs with anionic species, stabilizing interfaces between different phases in a material formulation. |
| Primary Application | Used in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). | Demonstrates its efficacy in interacting with and modifying the behavior of other molecules in a liquid medium. |
Contributions to Surface Modification and Adhesion Enhancement in Coating Technologies
The performance of advanced coatings often depends on their ability to adhere strongly to a substrate. Dihexylammonium acetate and similar compounds can function as interfacial agents or adhesion promoters. Their chemical structure allows them to modify the surface energy of a substrate, improving the wetting and bonding of a subsequently applied coating. googleapis.comgoogle.com
The charged components of dihexylammonium acetate can interact with various surfaces, creating a molecular bridge between the substrate and the coating material. This is particularly relevant in creating durable, single-coat systems where good adhesion is paramount. googleapis.comgoogle.com Research into structurally similar compounds provides insights into this function. For instance, studies on cationic polyurethanes modified with alkyl groups have shown that specific chain lengths, such as the six-carbon chains found in dihexylammonium, can be highly effective in altering surface properties. researchgate.net This modification can enhance the compatibility between different layers in a composite material or improve the bond of a protective coating to a surface, thereby increasing its durability and performance. researchgate.net
| Research Area | Finding | Implication for Adhesion Enhancement |
| Cationic Polymer Modification | Cationic polyurethanes modified with alkyl groups containing six carbon atoms show effective bactericidal properties and surface interaction. researchgate.net | The hexyl groups in dihexylammonium acetate are of an optimal length for certain surface interactions, suggesting potential as a surface modifier. |
| Coating Formulations | Crosslinkable coating compositions require good adhesion to the nail surface for single-coat systems. googleapis.comgoogle.com | Compounds that can act as interfacial agents are crucial for the performance of advanced, all-in-one coating systems. |
| Hydrophilicity Balance | The balance between hydrophobicity and hydrophilicity in surface-modifying agents is key to their interaction with both the substrate and the coating. researchgate.net | The amphiphilic nature of dihexylammonium acetate makes it a candidate for mediating between surfaces and coatings of differing polarities. |
Explorations in the Development of Advanced Ionic Liquid Systems
Ionic liquids are salts with melting points below 100°C, typically composed of a large organic cation and an organic or inorganic anion. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a range of applications. osti.gov Dihexylammonium acetate can be classified as a protic ionic liquid, and it is explored for its utility in various advanced systems.
Applications in Electrochemistry, including Battery and Fuel Cell Research
Dihexylammonium acetate is utilized in research concerning the development of ionic liquids for electrochemical applications, including batteries and fuel cells. chemimpex.com In these devices, which convert chemical energy into electrical energy through electrochemical reactions, the electrolyte plays a critical role by facilitating the movement of ions between the anode and cathode. eolss.net
Ionic liquids are investigated as potential replacements for traditional electrolytes due to their enhanced safety (low flammability from negligible vapor pressure) and high ionic conductivity. osti.gov The field of electrochemistry is inherently interdisciplinary, involving materials science, chemistry, and engineering to advance energy storage and conversion technologies. warwick.ac.uk The development of novel electrolytes based on ionic liquids like dihexylammonium acetate is a key area of research aimed at improving the performance, lifespan, and safety of next-generation batteries and fuel cells. chemimpex.comfrontiersin.org
| Feature | Traditional Electrolytes (e.g., LiPF₆ in organic carbonates) | Ionic Liquid Electrolytes (e.g., Acetate-based) |
| Volatility | High (flammable organic solvents) | Negligible / Very Low osti.gov |
| Thermal Stability | Limited | High osti.gov |
| Ionic Conductivity | High | Moderate to High |
| Corrosiveness | Can be corrosive | Generally low corrosion to metals osti.gov |
| Safety Profile | Flammability and toxicity concerns | Generally considered safer due to low volatility |
Utility in Cellulose (B213188) Dissolution and Processing for Novel Materials
Cellulose is the most abundant natural polymer on Earth, but its processing is hampered by its insolubility in water and most common organic solvents. google.comuniba.it This insolubility stems from the extensive network of hydrogen bonds between cellulose chains. uniba.it Ionic liquids have emerged as effective and more environmentally benign ("green") solvents for cellulose, enabling its dissolution without derivatization. google.com
While specific studies on dihexylammonium acetate for this purpose are not widespread, the mechanism can be understood from research on similar acetate-based ionic liquids, such as tetrabutylammonium (B224687) acetate (TBAAc) and 1-butyl-3-methylimidazolium acetate (BMIMAc). uniba.itmdpi.com The dissolution process is believed to occur in two main steps. First, the acetate anion disrupts the hydrogen-bonding network of the cellulose by forming new hydrogen bonds with the hydroxyl groups on the glucose units. uniba.it Second, the bulky organic cation (e.g., dihexylammonium) surrounds the now-separated cellulose chains, preventing them from re-aggregating through steric hindrance. uniba.it This process allows for the creation of cellulose solutions that can be spun into fibers or cast into films, opening pathways for the development of novel, bio-based materials. google.comrsc.org Research indicates that physical properties of the cellulose, such as fiber aggregation and crystallinity, can be as important as its molecular weight in achieving successful dissolution. mdpi.com
| Step | Description | Key Component |
| 1. Disruption of Hydrogen Bonds | The acetate anions from the ionic liquid penetrate the cellulose structure and form new hydrogen bonds with the hydroxyl (-OH) groups of the cellulose chains. | Acetate Anion (CH₃COO⁻) |
| 2. Solvation and Separation | The original inter-chain hydrogen bonds are broken, allowing the cellulose polymers to separate and dissolve into the ionic liquid. | Acetate Anion (CH₃COO⁻) |
| 3. Steric Stabilization | The large, bulky organic cations surround the individual cellulose polymer chains, preventing them from re-associating and precipitating out of solution. | Dihexylammonium Cation ((C₆H₁₃)₂NH₂⁺) |
| 4. Regeneration | The cellulose solution can be processed, and the cellulose can be regenerated into a solid form (e.g., fiber, film) by introducing a non-solvent like water. | Cellulose, Non-solvent |
Computational and Theoretical Investigations of Dihexylammonium Acetate Systems
Molecular Dynamics Simulations to Elucidate Structural and Dynamic Features of Ammonium (B1175870) Acetate (B1210297) Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to model the complex and dynamic behavior of chemical systems, including ion pairs in solution. While specific MD studies focusing exclusively on dihexylammonium acetate are not widely documented in publicly available literature, the methodology has been extensively applied to analogous ammonium acetate and other ion-pairing systems, providing a clear framework for how DHAA could be investigated. acs.orgarxiv.org
MD simulations can illuminate the structural and dynamic features of ammonium acetate systems by modeling the interactions between the dihexylammonium cation, the acetate anion, and the surrounding solvent molecules. Key insights that can be gained from such simulations include:
Ion Pair Conformation: Determining the preferential geometries of the dihexylammonium-acetate ion pair, including contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SIP).
Hydrophobic Chain Dynamics: Simulating the behavior of the two hexyl chains on the ammonium ion. The flexibility and conformational changes of these long alkyl chains are critical to the compound's interaction with nonpolar stationary phases in chromatography.
Aggregation and Self-Assembly: Investigating the tendency of DHAA to form aggregates or "hemi-micelles" at interfaces, a phenomenon proposed for long-chain alkylammonium salts. columbia.educolumbia.edu MD simulations can model the van der Waals interactions between the alkyl chains that drive this self-assembly. columbia.edu
Solvent Structuring: Visualizing how water or other solvent molecules arrange themselves around the cation and anion, which influences the stability and reactivity of the ion pair.
For instance, MD simulations have been successfully used to calculate the binding free energies for the association of metal cations like Na⁺ and Ca²⁺ with acetate anions in aqueous solutions, revealing details about the stability and lifetime of these ion pairs. arxiv.org Similar simulations applied to DHAA would quantify the strength of the association between the dihexylammonium cation and the acetate anion, providing a deeper understanding of its ion-pairing capabilities.
| Simulation Focus | Potential Insights for Dihexylammonium Acetate | Relevant Analogous Studies |
|---|---|---|
| Ion-Pair Dissociation | Free energy profile of the separation of dihexylammonium and acetate ions in various solvents. | NaCl dissociation in water science.gov, Cation-acetate binding arxiv.orgrsc.org |
| Interaction with Surfaces | Mechanism of adsorption onto a C18 stationary phase; formation of hemi-micelles. | Alkylamines on quartz columbia.educolumbia.eduacs.org |
| Aggregation Behavior | Critical concentration for self-assembly and the structure of aggregates in solution. | Surfactant micelle formation columbia.edu |
Quantum Chemical Calculations for Mechanistic Insights into Ion-Pairing and Catalytic Roles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a high-resolution lens into the electronic structure of molecules. mdpi.com These methods can be used to calculate molecular properties such as geometry, binding energies, and charge distributions with high accuracy. For dihexylammonium acetate, quantum calculations are essential for understanding the intrinsic nature of the ion-pairing interaction and any potential catalytic roles the compound might play.
A key application of quantum chemistry to the DHAA system would be to dissect the forces holding the ion pair together. This includes:
Electrostatic Interactions: Quantifying the attraction between the positively charged ammonium center and the negative acetate group.
Hydrogen Bonding: Characterizing any hydrogen bonds between the ammonium proton (N-H) and the acetate oxygen atoms.
Studies on similar systems have demonstrated the power of this approach. For example, quantum chemical calculations have been used to analyze the coordination between collector molecules and mineral surfaces in flotation, revealing how electronic properties like orbital energies and polarizability correlate with collecting ability. mdpi.com Applying these methods to DHAA could elucidate how it interacts with target analytes, such as the phosphate (B84403) backbone of oligonucleotides, at an electronic level. This would provide mechanistic insights into why DHAA is an effective ion-pairing agent for specific classes of molecules. While no specific catalytic roles for DHAA are prominently cited, these calculations could explore the potential for the acetate ion to act as a general base or the ammonium ion as a general acid in specific reaction environments.
| Calculated Property | Significance for Dihexylammonium Acetate | Computational Method Example |
|---|---|---|
| Optimized Geometry | Predicts the most stable 3D structure of the ion pair, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) mdpi.com |
| Binding Energy | Quantifies the strength of the interaction between the dihexylammonium cation and acetate anion. | DFT with counterpoise correction |
| Electrostatic Potential | Maps the charge distribution on the molecular surface, identifying sites for interaction. | DFT |
| Frontier Molecular Orbitals (HOMO/LUMO) | Provides insight into the reactivity and potential for charge transfer with other molecules. | DFT |
Computational Modeling of Ion-Pairing Interactions and Solvation Phenomena in Diverse Solvents
The behavior of dihexylammonium acetate as an ion-pairing agent is intrinsically linked to its interactions with the surrounding solvent. Computational modeling can simulate how different solvents affect the stability of the ion pair and the solvation of the individual ions. The choice of solvent (e.g., water, acetonitrile, methanol) can dramatically alter the equilibrium between associated and dissociated ions, which is a critical factor in chromatographic separations. upce.cz
Computational models can explore several aspects of solvation:
Solvation Shell Structure: MD simulations can reveal the number and arrangement of solvent molecules in the first and second solvation shells around the dihexylammonium cation and the acetate anion.
Free Energy of Solvation: Thermodynamic integration or free energy perturbation methods can be used to calculate the energy change when the ion pair is transferred from the gas phase to a solvent, indicating its solubility and stability.
Solvent-Dependent Ion Pairing: By running simulations in different solvent models, it is possible to predict how the ion-pairing equilibrium shifts. For a compound like DHAA, the hydrophobic hexyl chains are expected to be poorly solvated by polar solvents like water, which can promote ion pairing and adsorption onto hydrophobic surfaces.
Future Research Directions and Emerging Applications of Dihexylammonium Acetate
Dihexylammonium acetate (B1210297), an ion-pairing reagent primarily recognized for its utility in analytical chemistry, is poised for exploration in a variety of advanced applications. Future research is expected to expand its role beyond a mere separation aid into areas such as catalysis, supramolecular technologies, and sustainable chemical processes. This article focuses on the prospective research avenues and nascent applications for this versatile compound.
Q & A
Q. What is the standard protocol for synthesizing dihexylammonium acetate (DHAA) in a laboratory setting?
DHAA is synthesized by reacting equimolar amounts of dihexylamine and acetic acid. The procedure involves slowly adding acetic acid to dihexylamine under controlled temperature (e.g., 25°C) with continuous stirring. The resulting mixture is purified via rotary evaporation to remove excess solvents, followed by lyophilization to obtain a crystalline solid .
Q. How is DHAA used as an ion-pair reagent in HPLC and LC-MS analyses?
DHAA is commonly employed in reversed-phase chromatography to improve the separation of polar or ionic analytes. For example, a 5 mM DHAA solution in water (mobile phase A) and acetonitrile (mobile phase B) is used in gradient elution protocols. The ion-pairing mechanism involves electrostatic interactions between the ammonium group of DHAA and anionic analytes, enhancing retention and peak symmetry .
Q. What are the recommended storage conditions for DHAA solutions to ensure stability?
DHAA solutions (e.g., 0.5 M in water) should be stored at 4°C in amber glass vials to prevent photodegradation. For long-term stability, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles to minimize hydrolysis of the acetate counterion .
Advanced Research Questions
Q. How can researchers optimize DHAA concentration in LC-MS methods to balance sensitivity and ion suppression?
Optimization involves testing DHAA concentrations (1–10 mM) while monitoring signal-to-noise ratios for target analytes. Higher DHAA concentrations improve retention but may cause ion suppression in ESI-MS. A stepwise approach includes:
Q. What experimental strategies address variability in enzymatic assays using DHAA as a buffering agent?
DHAA’s acetate buffer capacity (pH 5.0) is critical in assays like lactate dehydrogenase B (LDHB) activity monitoring. To reduce variability:
Q. How should researchers resolve contradictions in retention behavior when using DHAA in different mobile phase compositions?
Discrepancies often arise from pH or organic modifier effects. For example:
| Condition | Retention Time Shift | Mitigation Strategy |
|---|---|---|
| High acetonitrile (>60%) | Reduced retention | Adjust DHAA concentration or gradient slope |
| pH >6.0 | Peak tailing | Use pH 4.5–5.5 to maintain ion-pair stability |
Systematic studies comparing retention factors (k) under varying DHAA concentrations and pH are recommended .
Methodological Notes
- Data Validation: Always include internal standards (e.g., deuterated analogs) when quantifying analytes in DHAA-containing methods to correct for matrix effects .
- Gradient Design: For complex separations, employ a segmented gradient (e.g., 2–95% acetonitrile over 12 minutes) to achieve baseline resolution of closely eluting peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
